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Compound of Interest

Compound Name: 2,2-Diphenylethanol

Cat. No.: B156489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,2-Diphenylethanol and its

corresponding acetate and benzoate esters. Due to the limited availability of public

experimental spectra for 2,2-diphenylethyl acetate and 2,2-diphenylethyl benzoate, this guide

presents the experimental data for the parent alcohol and provides predicted data for its esters

based on established spectroscopic principles. This comparative analysis, encompassing

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), offers insights into the structural elucidation of these compounds.

Spectroscopic Data Summary
The following tables summarize the key experimental spectroscopic data for 2,2-
Diphenylethanol and the predicted spectroscopic data for 2,2-diphenylethyl acetate and 2,2-

diphenylethyl benzoate.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)
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Compound Ar-H (m) -CH- (t) -CH₂- (d) -OH (s, br) -CH₃ (s)

2,2-

Diphenyletha

nol

7.15-7.35 4.25 3.90 ~2.0 -

2,2-

Diphenylethyl

acetate

(Predicted)

7.15-7.35 4.40 4.30 - 2.05

2,2-

Diphenylethyl

benzoate

(Predicted)

7.15-7.40,

7.95-8.05
4.50 4.45 - -

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Compound C=O Ar-C -CH- -CH₂- -CH₃

2,2-

Diphenyletha

nol

- 126-142 52.0 65.0 -

2,2-

Diphenylethyl

acetate

(Predicted)

171.0 126-141 50.0 67.0 21.0

2,2-

Diphenylethyl

benzoate

(Predicted)

166.5
126-141,

128-133
50.5 67.5 -

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound O-H Stretch
C-H Stretch
(sp²)

C-H Stretch
(sp³)

C=O
Stretch

C-O Stretch

2,2-

Diphenyletha

nol

3600-3200

(broad)
3100-3000 3000-2850 - 1200-1000

2,2-

Diphenylethyl

acetate

(Predicted)

- 3100-3000 3000-2850 ~1735 ~1240, ~1050

2,2-

Diphenylethyl

benzoate

(Predicted)

- 3100-3000 3000-2850 ~1720 ~1270, ~1120

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragments

2,2-Diphenylethanol 198 180, 165, 105, 91, 77

2,2-Diphenylethyl acetate

(Predicted)
240 180, 165, 105, 43

2,2-Diphenylethyl benzoate

(Predicted)
302 180, 165, 105, 77

Experimental Protocols
Synthesis of 2,2-Diphenylethyl Esters via Fischer
Esterification
This protocol describes a general method for the synthesis of 2,2-diphenylethyl acetate and

2,2-diphenylethyl benzoate from 2,2-Diphenylethanol.

Materials:
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2,2-Diphenylethanol

Acetic acid (for acetate ester) or Benzoic acid (for benzoate ester)

Concentrated sulfuric acid (catalyst)

Anhydrous diethyl ether or other suitable organic solvent

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a round-bottom flask, dissolve 2,2-Diphenylethanol in a minimal amount of a suitable

solvent (e.g., toluene).

Add a slight excess of the carboxylic acid (acetic acid or benzoic acid).

Carefully add a catalytic amount of concentrated sulfuric acid.

Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst and excess carboxylic acid), and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure to obtain the crude ester.

Purify the crude product by column chromatography on silica gel or by distillation under

reduced pressure.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).[1][2]

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.

Data Acquisition: For ¹H NMR, use a standard pulse sequence with a sufficient relaxation

delay. For ¹³C NMR, a proton-decoupled sequence is typically used.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small

amount of the sample with dry KBr and pressing the mixture into a translucent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid

samples with minimal preparation.[3][4]

Instrumentation: Use an FTIR spectrometer to record the spectrum.

Data Acquisition: Record a background spectrum first, then the sample spectrum. Typically,

multiple scans are averaged to improve the signal-to-noise ratio over a range of 4000-400

cm⁻¹.[3]

Mass Spectrometry (MS):

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or

after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[5][6]

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).[5][7]

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z),

and a detector records their abundance.[7][8]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Phenethyl-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/246708
https://m.chemicalbook.com/SpectrumEN_103-45-7_1HNMR.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C94473&Mask=80
https://m.chemicalbook.com/SpectrumEN_103-45-7_1HNMR.htm
https://www.operachem.com/fischer-esterification-typical-procedures/
https://community.wvu.edu/~josbour1/Labs/S2017/Exp%2022%20Fischer%20Esterification_2017.pdf
https://www.operachem.com/fischer-esterification-typical-procedures/
https://minio.scielo.br/documentstore/1678-4790/KhFsZzMWv3pxZWmFG9yYyxR/b62426ae4c0386cad0502f64dafc3d0a374f0174.pdf
https://minio.scielo.br/documentstore/1678-4790/KhFsZzMWv3pxZWmFG9yYyxR/b62426ae4c0386cad0502f64dafc3d0a374f0174.pdf
https://dev.spectrabase.com/spectrum/50j2sQRC2AU
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations

Synthesis

Spectroscopic Analysis

2_2_Diphenylethanol

Fischer Esterification
(H₂SO₄ catalyst)

Acetic Acid or
Benzoic Acid

Crude Ester
Purification

(Column Chromatography
or Distillation)

Pure Ester
(Acetate or Benzoate)

NMR
(¹H, ¹³C)

FTIR

Mass Spec.

Data Analysis &
Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic analysis of 2,2-Diphenylethanol esters.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b156489?utm_src=pdf-body-img
https://www.benchchem.com/product/b156489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parent Alcohol

Esters (Predicted Data)

Comparative Analysis

2,2-Diphenylethanol
(Experimental Data)

2,2-Diphenylethyl acetate

 Esterification
 w/ Acetic Acid 

2,2-Diphenylethyl benzoate

 Esterification
 w/ Benzoic Acid 

¹H & ¹³C NMR:
- Disappearance of -OH signal
- Appearance of ester signals

- Shift of -CH₂- protons

IR:
- Disappearance of broad O-H stretch
- Appearance of strong C=O stretch

Mass Spec:
- Increase in molecular ion peak

- Characteristic ester fragmentation

Click to download full resolution via product page

Caption: Logical relationships in the spectroscopic comparison of 2,2-Diphenylethanol and its

esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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